![molecular formula C9H15NO2 B2801167 2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro- CAS No. 950605-08-0](/img/structure/B2801167.png)
2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a chemical compound with the molecular formula C6H11NO2 . It has an average mass of 129.157 Da and a monoisotopic mass of 129.078979 Da .
Synthesis Analysis
The synthesis of 2H-Pyrans has been a topic of interest in recent literature. An efficient diastereoselective approach for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed based on the reaction of available 4-oxoalkane-1,1,2,2-tetracarbonitriles (adducts of TCNE and ketones) with aldehydes in an acidic media . Another review discusses the nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes, and describes the most versatile synthetic methods reported in recent literature to access 2HPs .Molecular Structure Analysis
The molecular structure of “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is represented by the InChI code: 1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) .Physical And Chemical Properties Analysis
“2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” is a solid compound . It has a molecular weight of 129.16 . The compound should be stored sealed in a dry room temperature environment .Scientific Research Applications
- Applications :
Polypeptide Chemistry and Self-Assembly
Functionalized 3,4-Dihydro-2H-Pyran-4-Carboxamides
Valence Isomerism in 2H-Pyrans
Safety and Hazards
The safety information for “2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
N-cyclopropyloxane-4-carboxamide, also known as 2H-Pyran-4-carboxamide, N-cyclopropyltetrahydro-, is a type of pyrazole-4-carboxamide derivative . The primary target of this compound is the fungal enzyme succinate dehydrogenase (SDH) . SDH plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate .
Mode of Action
The compound interacts with SDH, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to a significant reduction in the growth of the fungus . The mode of action of this compound with SDH was further analyzed by molecular docking and molecular dynamics simulation studies .
Biochemical Pathways
By inhibiting SDH, N-cyclopropyloxane-4-carboxamide disrupts the citric acid cycle, a crucial biochemical pathway in fungi . This disruption leads to a decrease in ATP production, affecting the energy supply of the fungus and inhibiting its growth .
Pharmacokinetics
Similar compounds, such as cyclophosphamide, undergo a complex process of metabolic activation and inactivation . The balance between metabolic activation and inactivation can be influenced by factors such as dose escalation, drug-drug interactions, and individual differences .
Result of Action
The inhibition of SDH by N-cyclopropyloxane-4-carboxamide leads to a significant reduction in the growth of the fungus . This is evidenced by a decrease in mycelial density and an increase in the number of mitochondria in the mycelia cytoplasm .
properties
IUPAC Name |
N-cyclopropyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(10-8-1-2-8)7-3-5-12-6-4-7/h7-8H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOGOCGSXROGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyloxane-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.